4,6-Dibromoindoline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H8Br2ClN |
|---|---|
Molecular Weight |
313.41 g/mol |
IUPAC Name |
4,6-dibromo-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H7Br2N.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h3-4,11H,1-2H2;1H |
InChI Key |
YDAFFLUCDONDSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=CC(=C2)Br)Br.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dibromoindoline Hydrochloride
Retrosynthetic Analysis of the 4,6-Dibromoindoline (B11847903) Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors. deanfrancispress.comgoogle.com This approach helps in identifying strategic bond disconnections and potential synthetic routes. youtube.comyoutube.com
The retrosynthetic analysis of 4,6-dibromoindoline hydrochloride begins by disconnecting the hydrochloride salt, which points to 4,6-dibromoindoline as the immediate precursor. The two C-Br bonds on the benzene (B151609) ring are key disconnections. These suggest an electrophilic aromatic substitution reaction on an indoline (B122111) core. Therefore, the primary precursor is identified as indoline or a protected form of indoline.
A logical retrosynthetic pathway is as follows:
Target Molecule: this compound
Disconnect H-Cl: This leads to the free base, 4,6-dibromoindoline.
Disconnect C4-Br and C6-Br bonds: This points to a dibromination reaction of an indoline precursor. The key challenge lies in achieving the desired 4,6-regioselectivity.
Precursor: Indoline. To control the regioselectivity of the bromination, an N-acyl-protected indoline is a more likely direct precursor for the bromination step. The acyl group can be removed after bromination.
This analysis establishes that the synthesis would likely involve the protection of the indoline nitrogen, followed by regioselective dibromination, deprotection, and finally, formation of the hydrochloride salt.
Direct Halogenation Approaches for Indoline Systems
Direct halogenation of the indoline ring is the most straightforward method for introducing bromine atoms. However, the inherent reactivity of the indoline nucleus presents challenges in controlling the position and number of substitutions.
The nitrogen atom in the indoline ring is an activating, ortho-, para-director for electrophilic aromatic substitution. This would typically direct incoming electrophiles to the C5 and C7 positions. To achieve substitution at the C4 and C6 positions, the directing effect of the nitrogen atom must be modified or overridden.
One common strategy is the N-acylation of the indoline. The resulting N-acyl group withdraws electron density from the nitrogen atom, thus deactivating the five-membered pyrrole (B145914) ring towards electrophilic attack. This effectively makes the benzene ring the primary site for substitution. While the acylamido group is still an ortho-, para-director, the steric hindrance and electronic effects can be manipulated to achieve the desired 4,6-dibromo substitution pattern, although this often results in a mixture of isomers requiring purification. researchgate.net
The electrophilic bromination of an N-acylindoline follows the standard mechanism for electrophilic aromatic substitution:
Generation of the Electrophile: A bromine electrophile (Br+) is generated from a bromine source like molecular bromine (Br₂) with a Lewis acid catalyst, or more commonly, from N-Bromosuccinimide (NBS). youtube.com
Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the bromine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the bromine, restoring the aromaticity of the ring and yielding the brominated product.
Control of regioselectivity is paramount. For N-acylindolines, substitution is directed to the benzene ring. Achieving the specific 4,6-pattern requires careful selection of the N-protecting group, brominating agent, and reaction conditions to influence the electronic and steric environment of the aromatic ring. researchgate.netnih.gov
Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are common reagents for electrophilic bromination. nih.gov
Molecular Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃) to increase its electrophilicity. It is a powerful brominating agent but can be hazardous to handle due to its high reactivity and corrosiveness. nih.gov Reactions with Br₂ can sometimes lead to over-bromination and the formation of byproducts.
N-Bromosuccinimide (NBS): A crystalline solid that is a safer and more convenient source of electrophilic bromine. nih.gov It is often used with a protic or Lewis acid catalyst. youtube.com NBS is particularly useful for regioselective brominations of activated or deactivated aromatic rings. nih.govorganic-chemistry.org
| Property | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
|---|---|---|
| Physical State | Reddish-brown volatile liquid | White crystalline solid |
| Handling | Corrosive and toxic, requires special handling nih.gov | More stable and easier to handle than Br₂ nih.gov |
| Reactivity | Highly reactive, often requires a catalyst for aromatic bromination | Mild brominating agent, often used for selective reactions nih.gov |
| Byproducts | Hydrogen bromide (HBr) | Succinimide |
The outcome of the bromination of indoline systems is highly dependent on the reaction conditions.
Solvent Effects: The choice of solvent can significantly influence the rate and selectivity of bromination. Polar solvents like acetonitrile (B52724) or dimethylformamide (DMF) can dissolve and activate polar brominating reagents like NBS. nih.gov Nonpolar solvents such as carbon tetrachloride or dichloromethane (B109758) are also commonly used. The solvent can affect the stability of the reaction intermediates and transition states, thereby influencing the regiochemical outcome.
Temperature: Temperature is a critical factor in controlling selectivity. nih.gov Lower temperatures often favor the formation of a single, thermodynamically or kinetically preferred isomer. Conversely, higher temperatures can provide enough energy to overcome activation barriers for the formation of other isomers, leading to a mixture of products. nih.gov For instance, in some electrophilic aromatic substitutions, the ortho isomer formation increases with higher temperatures. nih.gov
Catalyst Systems: The use of a catalyst is often necessary to enhance the electrophilicity of the brominating agent and to control the regioselectivity.
Lewis Acids: Catalysts like FeBr₃ or AlCl₃ polarize the Br-Br bond in molecular bromine, making it more electrophilic.
Protic Acids: Acids such as sulfuric acid or acetic acid can protonate NBS, increasing its reactivity. youtube.com
Zeolites: These microporous aluminosilicate (B74896) minerals can act as shape-selective catalysts, favoring the formation of specific isomers (often the para-isomer) that fit within their pore structure. nih.gov
By carefully manipulating these conditions, the regioselective synthesis of 4,6-dibromoindoline can be optimized, paving the way for the final conversion to its hydrochloride salt.
Regioselective Bromination of Indoline and Substituted Indolines
Salt Formation: Conversion of 4,6-Dibromoindoline to its Hydrochloride Form
The transformation of 4,6-dibromoindoline from its freebase state to its hydrochloride salt is achieved through a neutralization reaction with hydrochloric acid. As an aromatic amine, the indoline nitrogen is basic and will react with a strong acid like hydrochloric acid (HCl) to form an ammonium (B1175870) salt. chemistrystudent.comyoutube.com This reaction is typically performed by dissolving the 4,6-dibromoindoline freebase in a suitable organic solvent and then introducing HCl. The resulting ionic salt is generally less soluble in organic solvents than the freebase, leading to its precipitation and allowing for isolation. youtube.comualberta.ca The stability of the resulting salt is dependent on the basicity (pKa) of the amine and the strength of the acid; for a weakly basic aromatic amine like an indoline derivative, a strong acid such as HCl is necessary for efficient and stable salt formation. reddit.com
Several methods can be employed for the acidification of 4,6-dibromoindoline to its hydrochloride salt. The choice of method can significantly impact the yield, purity, and crystalline form of the final product.
One common approach is the use of aqueous hydrochloric acid . In this method, a concentrated solution of HCl in water is added to a solution of the 4,6-dibromoindoline freebase in a water-miscible organic solvent like isopropanol (B130326) or acetone (B3395972). sciencemadness.org However, a significant drawback of this method is the potential for lower yields due to the solubility of the hydrochloride salt in the aqueous medium. google.com The presence of water can also sometimes lead to the formation of oils or gummy precipitates instead of crystalline solids, complicating isolation. sciencemadness.org
To circumvent the issues associated with aqueous HCl, anhydrous methods are often preferred. These methods involve the use of gaseous hydrogen chloride or a solution of HCl in a dry organic solvent (e.g., diethyl ether, dioxane, or methanol). sciencemadness.orggoogle.com Bubbling anhydrous HCl gas through a solution of the 4,6-dibromoindoline freebase in an inert organic solvent can lead to the direct precipitation of the crystalline hydrochloride salt. sciencemadness.org This technique avoids the introduction of water, which can be crucial for obtaining a high-purity, crystalline product.
Another anhydrous method involves the use of trialkylsilyl halides , such as trimethylsilyl (B98337) chloride (TMSCl). google.com In this process, the trialkylsilyl halide is added to the organic amine in a suitable solvent. This in-situ generation of the hydrohalide can result in a high yield of the crystalline salt under controlled conditions. google.com
The isolation of the this compound salt typically involves filtration of the precipitated solid. After filtration, the collected crystals are usually washed with a small amount of the organic solvent used in the reaction or another solvent in which the salt has low solubility, such as cold acetone or diethyl ether, to remove any residual impurities. sciencemadness.org The product is then dried under vacuum to remove any remaining solvent.
Table 1: Comparison of Acidification Methodologies for Amine Hydrochloride Salt Formation
| Method | Acid Source | Typical Solvents for Amine | Advantages | Disadvantages |
|---|---|---|---|---|
| Aqueous | Concentrated HCl in water | Isopropanol, Acetone | Simple procedure, readily available reagent. | Lower yield due to product solubility in water, potential for oiling out. sciencemadness.orggoogle.com |
| Anhydrous (Gas) | Gaseous HCl | Diethyl ether, Dioxane, Toluene | High yield and purity, direct formation of crystalline product. sciencemadness.orggoogle.com | Requires specialized equipment for handling corrosive gas. |
| Anhydrous (Solution) | HCl in organic solvent (e.g., ether, methanol) | Diethyl ether, Methanol, Dichloromethane | Good control over stoichiometry, avoids water. google.com | Preparation and handling of anhydrous HCl solutions required. |
| Anhydrous (In-situ) | Trialkylsilyl halide (e.g., TMSCl) | Protic solvents | High yield, reliable formation of crystalline product. google.com | Reagent cost may be higher. |
Optimizing the purity and yield of this compound is paramount for its use in further applications. Several factors can be controlled during the salt formation process to achieve this.
The choice of solvent is critical. The ideal solvent should readily dissolve the 4,6-dibromoindoline freebase but have very low solubility for the resulting hydrochloride salt. This differential solubility is the driving force for the precipitation and high recovery of the product. Solvents like diethyl ether, acetone, and ethyl acetate (B1210297) are often employed to induce precipitation. sciencemadness.orggoogle.com A combination of solvents may also be used, where the amine is dissolved in a good solvent, and then a poor solvent for the salt (an anti-solvent) is added to initiate crystallization.
Temperature control during the acidification and crystallization process can also influence the crystal size and purity. Cooling the reaction mixture after the addition of acid can often increase the yield by further decreasing the solubility of the salt. However, rapid cooling may lead to the formation of smaller, less pure crystals.
The purity of the starting 4,6-dibromoindoline freebase is another crucial factor. Impurities in the freebase may be carried over into the final salt or can inhibit crystallization. Therefore, purification of the freebase, for instance by column chromatography, prior to salt formation is often recommended.
The stoichiometry of the acid added is also important. A slight excess of hydrochloric acid is sometimes used to ensure complete conversion of the freebase to the salt. However, a large excess should be avoided as it may lead to the co-precipitation of impurities or complicate the isolation process.
Finally, the drying conditions for the isolated salt are important to ensure the removal of residual solvents without causing decomposition of the product. Drying under vacuum at a mild temperature is a standard procedure.
Table 2: Factors Influencing Purity and Yield in Hydrochloride Salt Formation
| Factor | Influence on Purity | Influence on Yield | Optimization Strategy |
|---|---|---|---|
| Solvent System | High | High | Select a solvent that maximizes the solubility difference between the freebase and the salt. Use of an anti-solvent can be effective. sciencemadness.orggoogle.com |
| Temperature | Medium | High | Controlled cooling to maximize precipitation without crashing out impurities. |
| Purity of Freebase | High | High | Purify the freebase prior to salt formation. |
| Acid Stoichiometry | Medium | Medium | Use a slight excess of HCl to ensure complete reaction, but avoid a large excess. |
| Agitation/Stirring | Medium | Medium | Proper mixing ensures a homogeneous reaction and can influence crystal size. |
| Drying Method | High | N/A | Drying under vacuum at an appropriate temperature to remove residual solvents without causing degradation. |
Chemical Reactivity and Transformative Chemistry of 4,6 Dibromoindoline Hydrochloride
Reactivity of the Bromine Substituents (C4 and C6)
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. rsc.orglibretexts.org For 4,6-dibromoindoline (B11847903), this reaction would enable the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups at the C4 and C6 positions.
The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. rsc.orgnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. sigmaaldrich.com
Expected Reaction Conditions for Suzuki-Miyaura Coupling:
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium catalyst and influences reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants and facilitates the reaction. |
| Boron Reagent | Arylboronic acids, Pinacol boronic esters | Source of the new carbon substituent. acs.org |
Heck and Sonogashira Coupling Reactions
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. libretexts.orgnih.gov In the case of 4,6-dibromoindoline, this would allow for the introduction of alkenyl substituents. The reaction typically employs a palladium catalyst and a base, with the stereochemistry of the product being a key consideration. uwindsor.ca
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and often a copper(I) co-catalyst. nih.govnih.gov This reaction would be employed to introduce alkynyl moieties onto the 4,6-dibromoindoline core, which are valuable for further transformations. princeton.edu Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. researchgate.net
Regioselective Differentiation of Bromine Atoms in Cross-Coupling
A key challenge and opportunity in the chemistry of 4,6-dibromoindoline is the regioselective functionalization of one bromine atom over the other. The electronic environment of the two bromine atoms is different. The C4-Br bond is ortho to the electron-donating amino group of the indoline (B122111) ring, while the C6-Br is meta. This electronic differentiation can be exploited to achieve selective reactions.
Generally, in palladium-catalyzed couplings of dihaloarenes, the more electron-deficient or sterically accessible position reacts preferentially. For 4,6-dibromoindoline, the C4 position is electronically more activated towards oxidative addition due to its proximity to the nitrogen atom. However, steric hindrance from the indoline ring and the N-protecting group (if any) can also play a significant role. By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to achieve selective mono-functionalization at either the C4 or C6 position before proceeding to a second, different coupling reaction. rsc.orgnih.gov Studies on dihalopyridines and other heteroaromatics have shown that ligand control can be a powerful tool to direct the regioselectivity of such transformations.
Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching
Metal-halogen exchange is a fundamental organometallic reaction used to convert an organic halide into an organometallic species, most commonly an organolithium or Grignard reagent. nih.govwikipedia.org This transformation is typically achieved by treating the aryl bromide with an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperatures. nih.govuni-regensburg.de
For 4,6-dibromoindoline, this reaction would generate a highly reactive organolithium intermediate. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The regioselectivity of the exchange would likely favor the C4 position due to the directing effect of the adjacent nitrogen atom, which can coordinate with the lithium reagent. princeton.edu
Once formed, the organometallic intermediate can be trapped with a wide variety of electrophiles, allowing for the introduction of diverse functional groups.
Examples of Electrophilic Quenching:
| Electrophile | Functional Group Introduced |
|---|---|
| CO₂ | Carboxylic acid (-COOH) |
| DMF | Aldehyde (-CHO) |
| Ketones/Aldehydes | Secondary/Tertiary alcohols |
| Alkyl halides | Alkyl groups |
This two-step sequence of metal-halogen exchange followed by electrophilic quench provides a powerful alternative to cross-coupling reactions for the functionalization of the 4,6-dibromoindoline scaffold. harvard.edu
Chemical Transformations of the Dihydroaromatic Ring System
Beyond the functionalization of the bromine atoms, the dihydroaromatic indoline ring itself is amenable to chemical transformations, primarily through oxidation to form the corresponding aromatic indole (B1671886).
Oxidation Reactions to Reform Aromatic Indole Derivatives
The oxidation of the indoline ring to an indole ring is a common and important transformation. This rearomatization can significantly alter the biological and electronic properties of the molecule. Various oxidizing agents can be employed to achieve this.
Dehydrogenation and Rearomatization Strategies
Dehydrogenation is the most direct method for the aromatization of indolines. This can be achieved using a variety of reagents and catalytic systems.
Stoichiometric Oxidants: Reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used for the dehydrogenation of N-heterocycles.
Catalytic Dehydrogenation: Palladium on carbon (Pd/C) at elevated temperatures in the presence of a hydrogen acceptor is a classic method. researchgate.net More modern approaches involve catalytic systems with transition metals like palladium, copper, or ruthenium, often using molecular oxygen or air as the terminal oxidant, which represents a greener alternative. nih.govnih.gov
The choice of method depends on the functional groups present in the molecule and the desired reaction conditions. For 4,6-dibromoindoline, a mild catalytic system would be preferable to avoid side reactions involving the bromine atoms. The resulting 4,6-dibromoindole would be a valuable building block for the synthesis of more complex indole derivatives.
Ring-Opening and Fragmentation Pathways
The stability of the indoline ring system can be perturbed under various reaction conditions, leading to ring-opening or fragmentation. These transformations can be valuable in synthetic chemistry for the construction of diverse molecular architectures.
The pyrrole (B145914) ring of the indoline nucleus is susceptible to cleavage. For instance, studies on the hydrothermal hydrodenitrogenation of indole to indoline have shown that the indoline ring can subsequently open to yield substituted anilines. osti.gov This process typically involves the hydrogenolysis of C-N bonds. In the case of 4,6-dibromoindoline hydrochloride, similar ring-opening reactions could potentially lead to the formation of di-bromo substituted aniline (B41778) derivatives. The specific products would be influenced by the reaction conditions, such as the catalyst and hydrogen source used. osti.gov
Another potential pathway for ring transformation involves reactions that proceed through the opening of the C2-N1 bond of the indole moiety, which can then undergo cyclization to form different heterocyclic systems, such as pyrazoles. nih.gov While this has been demonstrated for indoles, analogous transformations for indolines, particularly under oxidative conditions that might transiently form an indole-like intermediate, could be envisaged.
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry of reactions involving the indoline scaffold is of paramount importance, as the biological activity of chiral indoline derivatives is often highly dependent on their stereoisomeric form.
Diastereoselectivity and Enantioselectivity in Transformations
The development of stereoselective methods for the synthesis of substituted indolines has been a major focus in organic chemistry. nih.govacs.orgacs.orgacs.org These methods often rely on the use of chiral catalysts or auxiliaries to control the formation of new stereocenters.
For instance, copper-hydride catalyzed methods have been developed for the highly diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines. nih.govacs.org These reactions proceed with high functional group tolerance, suggesting that a substrate like 4,6-dibromoindoline could potentially undergo similar transformations to introduce substituents at the C2 and C3 positions with high stereocontrol. The electronic properties of the dibrominated aromatic ring might influence the reactivity and selectivity of such transformations.
Furthermore, cascade reactions have been employed to construct polycyclic spiroindolines with excellent diastereoselectivity. rsc.org Phase-transfer catalysis has also been utilized for the cation-controlled enantioselective and diastereoselective synthesis of indolines bearing two asymmetric centers. acs.org These examples highlight the potential for achieving high levels of stereocontrol in reactions involving the indoline core, which would be applicable to derivatives like 4,6-dibromoindoline.
Chiral Derivatization and Resolution Techniques
For racemic mixtures of chiral indoline derivatives, chiral resolution is a crucial technique to obtain enantiomerically pure compounds. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through kinetic resolution.
The formation of diastereomeric derivatives using a chiral auxiliary is a classical method for resolution. google.com For an amine like 4,6-dibromoindoline, reaction with a chiral acid would form diastereomeric salts that could potentially be separated by crystallization.
Kinetic resolution offers an alternative approach where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer and the product. Non-enzymatic acylation catalysts have been shown to be effective for the kinetic resolution of 2-substituted indolines. nih.gov More recently, a titanium-catalyzed asymmetric oxygenation has been developed for the kinetic resolution of secondary amines, including indolines, to produce enantiopure hydroxylamines. researchgate.net Such methods could, in principle, be applied to resolve chiral derivatives of 4,6-dibromoindoline.
Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Dibromoindoline Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4,6-Dibromoindoline (B11847903) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.
High-Resolution 1H NMR Analysis: Chemical Shifts, Spin-Spin Coupling, and Aromatic Proton Assignments
The 1H NMR spectrum of 4,6-Dibromoindoline hydrochloride is characterized by signals from the aliphatic protons of the five-membered ring and the aromatic protons on the substituted benzene (B151609) ring. The presence of the hydrochloride salt means the amine proton (NH) is expected to be broad and shifted downfield due to protonation and exchange.
The aliphatic protons at positions C2 and C3 typically appear as triplets, a result of spin-spin coupling with each other. The C3 protons are generally found further downfield than the C2 protons due to their proximity to the aromatic ring.
The aromatic region displays two distinct signals corresponding to the protons at C5 and C7. These protons appear as singlets because they lack adjacent protons to couple with (meta-coupling is often too small to be resolved). The electron-withdrawing effect of the bromine atoms influences their chemical shifts, moving them downfield compared to unsubstituted indoline (B122111).
Table 1: Expected 1H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~3.2 - 3.4 | Triplet (t) | ~8.0 - 8.5 |
| H-3 | ~3.6 - 3.8 | Triplet (t) | ~8.0 - 8.5 |
| H-5 | ~7.3 - 7.5 | Singlet (s) | N/A |
| H-7 | ~7.0 - 7.2 | Singlet (s) | N/A |
| N-H | Variable, broad | Broad Singlet (br s) | N/A |
13C NMR Spectroscopy: Carbon Environments and Substituent Effects of Bromine Atoms
The 13C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound will show eight distinct signals, corresponding to the eight carbon atoms of the indoline core.
The aliphatic carbons, C2 and C3, appear in the upfield region of the spectrum. The six aromatic carbons appear at lower fields. The carbons directly bonded to the bromine atoms (C4 and C6) are significantly influenced by the halogen's electronegativity and heavy atom effect; their signals are shifted to values characteristic for brominated aromatic carbons. The quaternary carbons (C3a and C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their absence in an HSQC spectrum.
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~30 - 35 |
| C-3 | ~50 - 55 |
| C-3a | ~135 - 140 |
| C-4 | ~115 - 120 |
| C-5 | ~125 - 130 |
| C-6 | ~118 - 123 |
| C-7 | ~110 - 115 |
| C-7a | ~150 - 155 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra. libretexts.org
COSY (Correlation Spectroscopy): A COSY spectrum would establish the connectivity between adjacent protons. A clear cross-peak between the signals of the H-2 and H-3 protons would confirm their coupling and their positions in the saturated ring. youtube.com The aromatic protons H-5 and H-7 would not show COSY correlations to other protons, confirming their isolated nature on the ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. researchgate.net It would definitively link the proton signals for H-2, H-3, H-5, and H-7 to their corresponding carbon signals C-2, C-3, C-5, and C-7, respectively. The quaternary carbons (C3a, C4, C6, C7a) would be absent from this spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. arkat-usa.org For instance, the H-2 protons would show a correlation to the C-3 and C-7a carbons. The H-5 proton would show correlations to C-3a, C-4, C-6, and C-7, confirming its position on the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com
Identification of Characteristic Vibrational Frequencies for Indoline Ring and Halogen Substituents
The IR spectrum of this compound displays several characteristic absorption bands. The carbon-bromine (C-Br) stretching vibrations are a key feature, although they appear in the fingerprint region, which can be complex. These stretches are typically found at low wavenumbers. orgchemboulder.com The indoline ring itself gives rise to various vibrations, including C-H and C-C stretching and bending modes.
Table 3: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium Salt) | 2800 - 3200 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1550 - 1600 | Medium-Strong |
| N-H Bend (Ammonium Salt) | 1500 - 1600 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Br Stretch | 500 - 650 | Medium-Strong |
Analysis of NH Stretching and Aromatic Ring Modes
A prominent feature in the IR spectrum is the broad, strong absorption band for the N-H stretching vibration of the secondary ammonium (B1175870) ion (-NH2+-) formed in the hydrochloride salt. This band is typically centered around 2800-3200 cm⁻¹ and often overlaps with the C-H stretching vibrations. youtube.com Its broadness is a result of hydrogen bonding.
The aromatic C=C ring stretching vibrations appear as a series of sharp to medium bands in the 1550-1600 cm⁻¹ region. youtube.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The presence of these bands confirms the aromatic component of the molecule, while the specific pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is unique to the 4,6-disubstitution pattern. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and structure of a compound. For this compound, various MS techniques offer complementary data for its comprehensive characterization.
Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are two common ionization methods that provide distinct and complementary structural information.
Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI is ideal for analyzing the intact molecule. In positive ion mode, this compound is expected to be detected as the protonated free base, [M+H]⁺. The fragmentation is typically induced in the collision cell of a tandem mass spectrometer. The fragmentation pattern is generally characterized by sequential losses, often starting with the loss of a bromine atom.
Electron Ionization (EI-MS): EI is a hard ionization technique that results in extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. The fragmentation pathways are influenced by the electronic effects of the substituents on the indoline ring. nih.gov The initial fragmentation of the molecular ion (M⁺˙) of 4,6-dibromoindoline would likely involve the loss of a hydrogen atom or a bromine atom, followed by cleavage of the heterocyclic ring.
A proposed fragmentation table based on general principles is presented below:
| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|---|
| ESI-MS | 276/278/280 ([M+H]⁺) | 197/199 | HBr |
| ESI-MS | 276/278/280 ([M+H]⁺) | 118 | 2 HBr |
| EI-MS | 275/277/279 (M⁺˙) | 196/198 | Br˙ |
| EI-MS | 275/277/279 (M⁺˙) | 117 | 2 Br˙ |
| EI-MS | 196/198 | 169/171 | HCN |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. nih.govfda.gov For 4,6-Dibromoindoline (the free base), the expected protonated molecule [C₈H₈Br₂N]⁺ can be analyzed.
By comparing the experimentally measured accurate mass with the theoretical mass calculated for potential elemental formulas, the correct composition can be confirmed. This capability is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
| Elemental Formula | Ion | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| C₈H₇⁷⁹Br₂N | [M]⁺ | 274.8996 |
| C₈H₈⁷⁹Br₂N | [M+H]⁺ | 275.9074 |
A definitive feature in the mass spectrum of this compound is the isotopic pattern caused by the two bromine atoms. Natural bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), in an approximate 1:1 ratio. nih.gov
The presence of two bromine atoms in the molecule results in a characteristic cluster of peaks for the molecular ion and its fragments. This cluster will have three main peaks: M, M+2, and M+4, with relative intensities in an approximate ratio of 1:2:1. This pattern is a clear and reliable indicator for the presence of two bromine atoms in the structure.
| Ion Species | m/z (Nominal) | Relative Intensity (Theoretical) |
|---|---|---|
| [C₈H₇⁷⁹Br₂N]⁺ | M | ~25% (1) |
| [C₈H₇⁷⁹Br⁸¹BrN]⁺ | M+2 | ~50% (2) |
| [C₈H₇⁸¹Br₂N]⁺ | M+4 | ~25% (1) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and chromophores.
The chromophore in 4,6-Dibromoindoline is a substituted aniline (B41778) system. Unlike indole (B1671886), where the nitrogen lone pair is part of a 10-π electron aromatic system, the indoline ring has a saturated five-membered ring fused to the benzene ring. osti.gov Therefore, the electronic transitions are primarily those of the aniline-like benzene ring.
The main electronic transitions observed are π → π* transitions within the substituted benzene ring. In analogous aromatic systems like indole, these are often referred to as the ¹Lₐ and ¹Lₑ bands. thedelocalizedchemist.comnih.gov The ¹Lₑ transition is typically lower in energy and more sensitive to substituent effects and solvent polarity. nih.gov The lone pair of electrons on the nitrogen atom, while not part of the aromatic ring itself, acts as a powerful auxochrome, influencing the energy of these transitions.
Substituents on the aromatic ring can significantly alter the position (λₘₐₓ) and intensity of the absorption bands. Bromine atoms act as auxochromes, possessing both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R) due to their lone pairs of electrons.
The resonance effect typically dominates in influencing UV-Vis spectra, where the lone pairs on the bromine atoms can be delocalized into the π-system of the benzene ring. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for the π → π* transition, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted indoline. Both electron-donating and electron-withdrawing substituents can cause such a shift. nih.gov
| Compound | Key Chromophore | Expected Effect of Substituents | Anticipated λₘₐₓ Shift |
|---|---|---|---|
| Indoline | Aniline-type | N/A | Baseline |
| 4,6-Dibromoindoline | 2,4-Dibromo-substituted aniline type | The two bromine atoms act as auxochromes, causing a shift in absorption maxima. | Bathochromic Shift (Red Shift) |
X-Ray Crystallography
X-ray crystallography stands as the gold standard for the unambiguous determination of the atomic and molecular structure of a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the substance of interest. The subsequent diffraction pattern, produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is collected and analyzed. Mathematical processing of this diffraction data allows for the generation of a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.
Single Crystal X-Ray Diffraction for Definitive Solid-State Structure Determination
The process of single-crystal X-ray diffraction analysis would provide definitive proof of the constitution and stereochemistry of this compound. The expected data from such an analysis would be presented in a crystallographic information file (CIF), containing a wealth of information.
A hypothetical data table for the crystallographic parameters of this compound is presented below to illustrate the type of information that would be obtained from a successful X-ray diffraction experiment.
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₈Br₂ClN |
| Formula Weight | 313.42 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 109.5 |
| γ (°) | 90 |
| Volume (ų) | 1032.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 2.018 |
| R-factor | 0.035 |
Note: The values in this table are purely illustrative and are not based on experimental data.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding with Hydrochloride)
In the case of this compound, the presence of the indoline nitrogen atom, the bromine substituents, and the chloride counter-ion would be expected to lead to a rich network of intermolecular interactions. The primary interaction would likely be a strong hydrogen bond between the protonated indoline nitrogen (N-H⁺) and the chloride anion (Cl⁻).
Furthermore, other non-covalent interactions could play a significant role in the crystal packing. These might include:
Halogen Bonding: The bromine atoms on the indoline ring could act as halogen bond donors, interacting with electron-rich atoms such as the chloride ion or the nitrogen atom of a neighboring molecule.
π-π Stacking: The aromatic portion of the indoline ring system could engage in π-π stacking interactions with adjacent molecules.
A hypothetical table summarizing potential intermolecular interactions is provided below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H⁺ | Cl⁻ | 2.9 - 3.2 |
| Halogen Bond | C-Br | Cl⁻ | 3.1 - 3.4 |
| Halogen Bond | C-Br | N | 3.0 - 3.3 |
Note: The distances in this table are representative and not from experimental data for the target compound.
The elucidation of the crystal structure of this compound through single-crystal X-ray diffraction would provide a definitive understanding of its solid-state architecture and the subtle interplay of intermolecular forces that govern its assembly. Such information is crucial for fields ranging from materials science to medicinal chemistry.
Computational and Theoretical Studies on 4,6 Dibromoindoline Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical approaches provide insights into electron distribution, molecular geometry, and reactivity.
Density Functional Theory (DFT) Studies: Ground State Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4,6-Dibromoindoline (B11847903) hydrochloride, a DFT study would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms in the ground state. This process involves finding the minimum energy conformation on the potential energy surface. Conformational analysis would also be performed to identify other low-energy isomers and the energy barriers between them.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule, which is crucial for predicting how it will interact with other molecules. The MEP is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) wolfram.comchemrxiv.org. For 4,6-Dibromoindoline hydrochloride, an MEP analysis would highlight the electrostatic potential on the molecule's surface, providing insights into its intermolecular interactions and potential sites for chemical reactions.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.orglibretexts.orgyoutube.com. The energy and symmetry of these orbitals are key to predicting the feasibility and outcome of a chemical reaction slideshare.netlibretexts.org. An FMO analysis of this compound would involve calculating the energies of its HOMO and LUMO, which would help in predicting its reactivity towards electrophiles and nucleophiles. The energy gap between the HOMO and LUMO is also an indicator of the molecule's chemical stability.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful technique for investigating the step-by-step process of a chemical reaction, providing a level of detail that is often difficult to obtain through experimental methods alone rsc.orgnih.gov.
Transition State Characterization for Key Synthetic Steps
For any proposed synthetic route involving this compound, computational modeling can be used to identify and characterize the transition states of key reaction steps. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. By locating the transition state structure and calculating its energy, chemists can better understand the kinetics and feasibility of a reaction pathway.
Energy Profiles of Transformation Pathways
By calculating the energies of reactants, intermediates, transition states, and products, an energy profile for a reaction pathway can be constructed. This profile provides a quantitative description of the thermodynamics and kinetics of the reaction. For transformations involving this compound, these energy profiles would allow for the comparison of different possible reaction mechanisms and help identify the most likely pathway.
In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, in silico methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to calculate Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These calculations are foundational in confirming molecular structure, understanding electronic properties, and interpreting experimental data.
The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable, lowest-energy state. Using this optimized structure, spectroscopic parameters are then calculated. For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied to predict ¹H and ¹³C chemical shifts. ruc.dkresearchgate.net The accuracy of these predictions depends heavily on the chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). researchgate.netnih.gov Solvent effects, which are crucial for charged species like hydrochlorides, are often incorporated using a Polarizable Continuum Model (PCM). ruc.dk
Harmonic vibrational frequency calculations using DFT yield the theoretical IR spectrum. These computed frequencies correspond to the vibrational modes of the molecule, such as the stretching and bending of specific bonds (e.g., N-H, C-H, C-Br). researchgate.net The resulting theoretical spectrum can be compared with experimental FT-IR data to assign observed absorption bands to specific molecular motions. semanticscholar.org
The prediction of electronic absorption spectra (UV-Vis) is typically achieved using TD-DFT. mdpi.comnih.gov This method calculates the energies of vertical electronic excitations from the ground state to various excited states. faccts.denih.gov The output provides the maximum absorption wavelengths (λmax), the oscillator strengths (f), which relate to peak intensity, and the nature of the electronic transitions involved, often described in terms of the molecular orbitals participating, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org
The following tables are illustrative examples of the type of data generated from such computational studies for this compound.
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2 | 3.1 - 3.4 | 45 - 50 |
| C3 | 3.6 - 3.9 | 28 - 33 |
| C4 | - | 112 - 117 |
| C5 | 7.2 - 7.5 | 128 - 133 |
| C6 | - | 115 - 120 |
| C7 | 7.0 - 7.3 | 125 - 130 |
| C3a | - | 130 - 135 |
| C7a | - | 145 - 150 |
| N1-H | 9.5 - 10.5 | - |
Illustrative Predicted IR Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3200 - 3350 | Stretching of the amine bond |
| Aromatic C-H Stretch | 3050 - 3150 | Stretching of C-H on the ring |
| Aliphatic C-H Stretch | 2850 - 2980 | Stretching of C-H in the pyrroline (B1223166) ring |
| Aromatic C=C Stretch | 1450 - 1600 | Benzene (B151609) ring stretching |
| C-N Stretch | 1250 - 1350 | Stretching of the C-N bond |
| C-Br Stretch | 500 - 650 | Stretching of the C-Br bonds |
Illustrative Predicted UV-Vis Absorption Data (TD-DFT)
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 295 - 305 | 0.08 - 0.15 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | 255 - 265 | 0.20 - 0.35 | HOMO-1 → LUMO (π → π*) |
| S₀ → S₃ | 215 - 225 | 0.40 - 0.60 | HOMO → LUMO+1 (π → π*) |
Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations offer critical insights into its dynamic behavior, particularly concerning its interaction with solvents and its accessible conformations, which are difficult to capture with static models. mdpi.com
To study solvent effects, the this compound molecule is placed in a simulation box filled with explicit solvent molecules, such as water. The system's evolution is then simulated for a duration typically ranging from nanoseconds to microseconds. mdpi.com This process allows for the detailed analysis of the solvation shell around the molecule. Key interactions, such as hydrogen bonds between the indoline (B122111) N-H group and water molecules, or weaker interactions like halogen bonding between the bromine atoms and the solvent, can be identified and quantified. nih.gov The simulation can reveal how the solvent structure organizes around the solute and influences its stability and properties.
MD simulations are also indispensable for exploring the conformational landscape of a molecule. The five-membered ring of the indoline core is not planar and can adopt various puckered conformations. An MD simulation allows the molecule to sample these different shapes dynamically. By analyzing the trajectory of the simulation, one can identify the most stable and frequently occurring conformers. researchgate.net This analysis is often done by monitoring key dihedral angles within the indoline ring over time. The results can be used to construct a free energy landscape, which maps the relative stability of different conformations. This information is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape. nih.gov
The following table provides an illustrative summary of the type of information that can be extracted from an MD simulation focused on the conformational analysis of this compound.
Illustrative Conformational Analysis from Molecular Dynamics
| Conformer ID | Ring Pucker Description | Key Dihedral Angle (°) | Relative Free Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| Conf-1 | C2-endo (Envelope) | C3a-C7a-C2-C3 ≈ 25-35 | 0.00 | ~65 |
| Conf-2 | C3-exo (Envelope) | C3a-C7a-C2-C3 ≈ -20 to -30 | 0.85 | ~20 |
| Conf-3 | Twist | C7a-C2-C3-C3a ≈ 15-25 | 1.50 | ~15 |
Research Applications of 4,6 Dibromoindoline Hydrochloride in Chemical Sciences
Role as a Key Synthetic Intermediate for Complex Organic Molecules
The true value of 4,6-dibromoindoline (B11847903) hydrochloride in synthetic chemistry lies in its capacity to serve as a precursor to a wide array of more complex molecules. The two bromine atoms are handles for a variety of cross-coupling reactions, while the indoline (B122111) core provides a foundational structure for numerous biologically active and structurally interesting compounds.
Polycyclic nitrogen heterocycles are a cornerstone of many natural products and pharmaceuticals. The synthesis of these intricate structures often relies on the strategic annulation of rings onto a pre-existing heterocyclic core. 4,6-Dibromoindoline hydrochloride is an ideal starting point for such endeavors. The bromine atoms at the C4 and C6 positions can be sequentially or simultaneously functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.
For instance, a double Suzuki coupling could be employed to introduce two new aryl or vinyl groups, which could then undergo intramolecular cyclization to form a new ring system fused to the indoline core. Similarly, a Sonogashira coupling followed by a cyclization cascade can lead to the formation of complex polycyclic alkaloids. The ability to perform these reactions selectively at either the C4 or C6 position, or at both, allows for the divergent synthesis of a library of related polycyclic compounds from a single starting material. The synthesis of polycyclic nitrogen heterocycles often utilizes bromo-substituted precursors in cascade reactions that form multiple bonds and rings in a single operation. nih.gov
Table 1: Potential Cross-Coupling Reactions for the Synthesis of Polycyclic Heterocycles from 4,6-Dibromoindoline
| Cross-Coupling Reaction | Reagent | Potential Product Class |
| Suzuki Coupling | Aryl/vinyl boronic acids | Poly-arylated or vinylated indolines |
| Sonogashira Coupling | Terminal alkynes | Ethynyl-substituted indolines |
| Buchwald-Hartwig Amination | Amines, amides | Amino-functionalized indolines |
| Heck Coupling | Alkenes | Alkenyl-substituted indolines |
Bridged and spirocyclic scaffolds are of great interest in drug discovery due to their conformational rigidity and three-dimensional complexity. Spiroindolines, in particular, are present in a wide range of biologically active natural alkaloids. rsc.orgrsc.org The synthesis of these structures often involves the dearomatization of indoles or intramolecular cyclization reactions. rsc.orgacs.org
This compound can serve as a valuable precursor for such complex architectures. The electron-withdrawing nature of the bromine atoms can influence the reactivity of the indoline ring, potentially facilitating specific cyclization pathways. For example, intramolecular alkylation of the nitrogen atom with a tethered electrophile at one of the bromo-positions could lead to the formation of a bridged system. Furthermore, the use of halogenated indoles in radical cyclizations has been shown to produce spiro-indoles in good yields. nih.gov The presence of two bromine atoms offers the potential for sequential or double functionalization, leading to highly complex bridged or poly-spirocyclic systems. The tolerance of halogen substituents in such cyclization reactions is well-documented, making 4,6-dibromoindoline a promising starting material. rsc.org
Contribution to the Development of Novel Synthetic Methodologies
Beyond its use as a building block, this compound is a valuable tool for the development and study of new synthetic reactions. Its well-defined substitution pattern allows chemists to test the limits of regioselectivity and reactivity in a variety of transformations.
The direct functionalization of C-H bonds is a major goal in modern organic synthesis, as it offers a more atom-economical approach to molecule building. The C-H activation of heterocycles is a particularly challenging yet rewarding field, as these motifs are common in pharmaceuticals. acs.orgrsc.org However, the heteroatoms in these rings can often interfere with the metal catalysts used in C-H activation. acs.org
This compound presents an interesting substrate for studying C-H activation. The indoline ring has several C-H bonds that could potentially be functionalized. The electronic and steric effects of the two bromine atoms would be expected to influence the regioselectivity of any C-H activation reaction. For instance, a directing group could be installed on the indoline nitrogen to guide a metal catalyst to a specific C-H bond, and the influence of the bromo-substituents on the efficiency and selectivity of this process could be studied. The development of methods for the selective C-H activation of such halogenated heterocycles would be of great value to the synthetic community.
The presence of two chemically distinct bromine atoms on the aromatic ring of this compound makes it an excellent model compound for studying regioselective reactions. The C4-Br and C6-Br bonds may exhibit different reactivities due to their different electronic and steric environments. This differential reactivity can be exploited to achieve selective functionalization.
For example, in metal-halogen exchange reactions, it may be possible to selectively replace one of the bromine atoms with a metal, leaving the other intact for subsequent transformations. Similarly, in palladium-catalyzed cross-coupling reactions, careful choice of ligands and reaction conditions could allow for the selective coupling at either the C4 or C6 position. Studies on the regioselective functionalization of other dibrominated aromatic systems have shown that such selectivity is indeed possible. nih.gov Understanding and controlling the regioselectivity of reactions on 4,6-dibromoindoline would provide valuable insights that could be applied to the synthesis of other complex, poly-substituted aromatic compounds.
Applications in Materials Science
The unique electronic properties of halogenated organic compounds make them attractive candidates for applications in materials science. While specific applications of this compound are not yet widely reported, the properties of related compounds suggest several promising avenues of research.
Indole (B1671886) and its derivatives are known to be useful in the construction of organic photoactuators and in organic electronics. goettingen-research-online.demdpi.com The introduction of heavy atoms like bromine can influence the photophysical properties of a molecule, such as promoting intersystem crossing, which is useful in the design of materials for organic light-emitting diodes (OLEDs). Functionalized indolines can be incorporated into polymers or larger conjugated systems. The bromine atoms of this compound provide convenient points for polymerization or for grafting onto other materials. For instance, post-synthetic modification of polymers containing bromo-substituents is a known method for tailoring material properties. mdpi.com
Furthermore, polyhalogenated aromatic compounds are sometimes used as flame retardants. While the direct use of this compound for this purpose is unlikely, its derivatives could be incorporated into polymers to enhance their fire resistance. The ability to create donor-acceptor materials by functionalizing the bromo-positions also opens up possibilities in the field of organic photovoltaics. acs.orgresearchgate.net
Table 2: Potential Material Science Applications of 4,6-Dibromoindoline Derivatives
| Application Area | Rationale | Related Compound Class |
| Organic Electronics | Tuning of electronic properties through halogenation and functionalization. | Carbazole and indole derivatives. mdpi.com |
| Polymer Science | Monomer for specialty polymers or for post-polymerization functionalization. | Bromo-substituted aromatic polymers. mdpi.com |
| Flame Retardants | Incorporation of heavy atoms into polymer backbones. | Polybrominated diphenyl ethers. |
| Organic Photovoltaics | Precursor for donor-acceptor type materials. | Fullerene-indole conjugates. researchgate.net |
Precursor for Organic Dyes and Pigments
There is currently no specific information available in the scientific literature detailing the use of this compound as a direct precursor for the synthesis of organic dyes and pigments. In principle, the indoline core structure is a component of various dye molecules. The synthesis of organic dyes often involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. For instance, the synthesis of some azo dyes utilizes aniline (B41778) derivatives which are diazotized and coupled with compounds like 2-naphthol (B1666908) to produce colored products. primescholars.com However, specific examples or studies involving the diazotization and coupling of this compound for dye synthesis are not documented. The general reactivity of other heterocyclic amines in the preparation of disperse dyes is known, but this cannot be directly extrapolated to this compound without specific experimental evidence. arkat-usa.orgresearchgate.net
Components for Organic Semiconductors and Optoelectronic Materials
No research has been found that specifically investigates or reports the use of this compound in the development of organic semiconductors or optoelectronic materials. While indole and its derivatives have been explored in the broader context of organic electronics due to their electron-rich nature and ability to form conductive polymers, there are no available studies that focus on the properties or potential applications of the 4,6-dibrominated indoline scaffold in this field.
Stereocontrolled Synthesis of Chiral Indoline Derivatives
The synthesis of chiral indoline derivatives is an active area of research in organic chemistry. nih.gov However, there is no specific information available on the use of this compound as a starting material or intermediate in the stereocontrolled synthesis of chiral indoline derivatives.
Ligand Design in Asymmetric Catalysis
The design of chiral ligands is crucial for the advancement of asymmetric catalysis, which is essential for producing enantiomerically pure compounds. nih.govrsc.org While various molecular scaffolds are employed in ligand design, there are no documented instances of this compound being used as a foundational structure for the development of new chiral ligands in asymmetric catalysis.
Chiral Auxiliaries and Indoline-Based Scaffolds in Enantioselective Synthesis
Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.netsigmaaldrich.com They are instrumental in asymmetric synthesis, allowing for the selective production of a desired enantiomer. bath.ac.uk Common chiral auxiliaries are often derived from readily available natural products. While the indoline skeleton is considered a "privileged structure" in medicinal chemistry and can be part of more complex chiral architectures, there is no evidence to suggest that this compound itself has been employed as a chiral auxiliary or as a primary scaffold in enantioselective synthesis. nih.gov The development of chiral auxiliaries often relies on compounds with specific stereogenic centers that can effectively bias the stereoselectivity of a reaction, a role for which this compound has not been reported.
Structural Probes in Mechanistic Organic Chemistry and Reaction Discovery
There are no published studies that utilize this compound as a structural probe to investigate reaction mechanisms or to aid in the discovery of new chemical reactions. The specific substitution pattern of this compound could theoretically be useful in mechanistic studies, for example, by observing the influence of the bromine atoms on reaction pathways or by using them as heavy-atom labels. However, no such applications have been reported in the available literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
